molecular formula C6H13ClN2O B13705141 3,5-Dimethylpiperazin-2-one;hydrochloride

3,5-Dimethylpiperazin-2-one;hydrochloride

Cat. No.: B13705141
M. Wt: 164.63 g/mol
InChI Key: VVLJWRYGOHFHBT-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperazin-2-one;hydrochloride: is a chemical compound with the molecular formula C6H12N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpiperazin-2-one;hydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method is the methylation of piperazine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Thionyl chloride in dichloromethane at 0-25°C.

Major Products Formed:

    Oxidation: N-oxides of 3,5-Dimethylpiperazin-2-one.

    Reduction: Amine derivatives of 3,5-Dimethylpiperazin-2-one.

    Substitution: Halogenated derivatives of 3,5-Dimethylpiperazin-2-one.

Scientific Research Applications

Chemistry: 3,5-Dimethylpiperazin-2-one;hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It is employed in the synthesis of peptide mimetics and as a cross-linking agent in protein studies.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

  • 1,3-Dimethylpiperazin-2-one;hydrochloride
  • 3,3-Dimethylpiperazin-2-one
  • 1-Ethyl-2,2-dimethylpiperazine dihydrochloride

Comparison: 3,5-Dimethylpiperazin-2-one;hydrochloride is unique due to its specific substitution pattern on the piperazine ring. This substitution pattern can influence its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

3,5-dimethylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H

InChI Key

VVLJWRYGOHFHBT-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C(N1)C.Cl

Origin of Product

United States

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